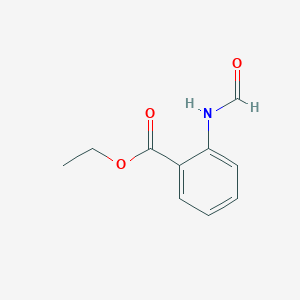

ethyl 2-formamidobenzoate

Beschreibung

Ethyl 2-formamidobenzoate is an ester derivative of 2-formamidobenzoic acid, characterized by the presence of a formamide (-NHCHO) group at the ortho position of the benzene ring and an ethyl ester (-COOEt) moiety.

Eigenschaften

Molekularformel |

C10H11NO3 |

|---|---|

Molekulargewicht |

193.2 g/mol |

IUPAC-Name |

ethyl 2-formamidobenzoate |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-3-4-6-9(8)11-7-12/h3-7H,2H2,1H3,(H,11,12) |

InChI-Schlüssel |

XOCJRBSNCVFRPR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC=O |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1NC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

ethyl 2-formamidobenzoate can be synthesized through the reaction of ethyl benzoate with formamide under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to promote the formation of the formamide derivative.

Industrial Production Methods

In an industrial setting, the production of ethyl o-formamidobenzoate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the product through recrystallization or distillation to remove any impurities.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-formamidobenzoic acid.

Mechanistic Notes :

-

Base-promoted hydrolysis proceeds via a tetrahedral intermediate, with hydroxide attacking the electrophilic carbonyl carbon .

-

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to enhance electrophilicity .

Formamide Hydrolysis

The formamide group hydrolyzes under strong acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux) converts the formamide to 2-aminobenzoic acid and formic acid.

-

Basic Hydrolysis : NaOH (aqueous, Δ) yields 2-aminobenzoate and formate salts.

Aminolysis

Ethyl 2-formamidobenzoate reacts with amines to form substituted amides. For example, treatment with sodium amidoboranes (NaNHRBH₃) at room temperature in THF produces primary or secondary amides within 5 minutes :

| Reagent | Product | Conditions | Conversion |

|---|---|---|---|

| NaNH₂BH₃ | 2-formamidobenzamide | THF, 25°C, 5 min | Quantitative |

| NaMeNHBH₃ | N-Me-2-formamidobenzamide | THF, 25°C, 5 min | Quantitative |

Mechanism : Nucleophilic attack by [NH₂BH₃]⁻ on the ester carbonyl, followed by proton transfer and elimination of ethanol .

Reduction Reactions

The formamide group is reducible to an amine.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | Ethyl 2-aminobenzoate | ~75% |

| NaBH₄ (with catalyst) | MeOH, 25°C | Ethyl 2-aminobenzoate | ~60% |

Key Insight : LiAlH₄ selectively reduces the formamide to an amine without affecting the ester group.

Oxidation Reactions

Oxidation targets the formamide or aromatic ring:

-

Formamide Oxidation : Strong oxidants (e.g., KMnO₄, H₂O₂) convert the formamide to a nitro group, yielding ethyl 2-nitrobenzoate.

-

Aromatic Ring Oxidation : HNO₃/H₂SO₄ introduces nitro groups at the 4- and 6-positions.

Nucleophilic Substitution

The ester group participates in transesterification:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeOH, H⁺ | Reflux, 12 h | Methyl 2-formamidobenzoate | ~80% |

| i-PrOH, H⁺ | Reflux, 24 h | Isopropyl 2-formamidobenzoate | ~70% |

Comparative Reactivity

Ethyl 2-formamidobenzoate exhibits distinct reactivity compared to analogs:

Wissenschaftliche Forschungsanwendungen

ethyl 2-formamidobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a reference standard in pharmaceutical testing.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl o-formamidobenzoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s formamide group can participate in hydrogen bonding and other interactions, influencing its reactivity and function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Ester Group Variation

Methyl 2-formamidobenzoate (CAS 41270-80-8) is a direct structural analog where the ethyl ester is replaced by a methyl group. Key differences include:

Substituent Variants: Functional Group Differences

Ethyl 2-methoxybenzoate (CAS 7335-26-4) replaces the formamide group with a methoxy (-OCH₃) substituent. Comparative data includes:

- Molecular weight : 180.20 g/mol vs. 193.19 g/mol (ethyl 2-formamidobenzoate).

- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, a property critical for its use in flavoring agents and fragrances .

- Stability : The methoxy group may confer greater hydrolytic stability compared to the formamide group, which is prone to hydrolysis under acidic or basic conditions.

Parent Acid: 2-Formamidobenzoic Acid (CAS 3342-77-6)

The carboxylic acid form lacks the ester group, impacting its physical properties:

- Molecular weight : 165.14 g/mol vs. 193.19 g/mol (ethyl ester).

- Applications : Primarily used as a synthetic intermediate, whereas the ester derivatives are more suited for applications requiring volatility or lipid solubility .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Industrial Relevance

- Pharmaceutical Context : Methyl 2-formamidobenzoate’s role as a drug impurity underscores the importance of ester derivatives in pharmaceutical analysis .

- Flavor and Fragrance Industry: Ethyl 2-methoxybenzoate’s ethanol solubility and stability make it preferable for consumer product formulations compared to formamide-containing analogs .

- Synthetic Utility : The discontinued status of ethyl 2-formamidobenzoate may drive interest in alternative esters or the parent acid for specialized synthesis .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.